2-(2,3-Dimethylphenyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-9-4-3-5-11(10(9)2)12-8-13-6-7-14-12/h3-5,12-13H,6-8H2,1-2H3 |
InChI Key |
REOLRBCOUBDTMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CNCCO2)C |
Origin of Product |
United States |
Synthetic Strategies for the 2 2,3 Dimethylphenyl Morpholine Motif and Its Derivatives
Established Methodologies for Morpholine (B109124) Ring Synthesis
The construction of the morpholine ring is a well-established field in organic synthesis, with numerous methods developed to achieve this heterocyclic core. These can be broadly categorized into cyclization and condensation reactions.
Cyclization Reactions in the Formation of Morpholine Ring Systems
Intramolecular cyclization is a common and effective strategy for forming the morpholine ring. These reactions typically involve a precursor molecule that already contains the necessary nitrogen and oxygen atoms, which then cyclize to form the six-membered ring.
One classical approach involves the dehydration of diethanolamine (B148213) or its derivatives. For instance, heating diethanolamine hydrochloride at high temperatures (200-210 °C) leads to the loss of a water molecule and subsequent cyclization to form morpholine hydrochloride. youtube.com This method can be adapted to produce substituted morpholines by starting with appropriately substituted diethanolamine precursors.
More contemporary methods utilize transition metal catalysis to facilitate the cyclization. For example, a palladium-catalyzed intramolecular C-O bond formation has been described for the synthesis of 2-aryl-substituted chromans, a strategy that could be conceptually extended to the synthesis of 2-arylmorpholines from suitable amino alcohol precursors. researchgate.net
A particularly innovative approach is the photocatalytic, diastereoselective annulation for the synthesis of substituted 2-aryl morpholines. nih.gov This method employs a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct the morpholine ring from readily available starting materials with high yields and stereoselectivity. nih.gov The reaction is believed to proceed through a radical cation intermediate. nih.gov
Another powerful strategy involves the intramolecular cyclization of N-cyano sulfoximines, which can be catalyzed by acids like sulfuric acid to yield thiadiazine 1-oxides. nih.gov While not a direct morpholine synthesis, the principles of acid-catalyzed intramolecular cyclization are relevant.
Condensation Reactions for Morpholine Derivative Elaboration
Condensation reactions provide another versatile route to morpholine derivatives. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.
A common method involves the reaction of 1,2-amino alcohols with α-haloacetyl chlorides or related carboxylic ester derivatives. chemrxiv.org This initially forms a morpholinone intermediate, which can then be reduced to the corresponding morpholine. chemrxiv.org This multi-step process is often preferred as it circumvents the challenge of achieving selective monoalkylation of the primary amine in the 1,2-amino alcohol. chemrxiv.org
Approaches for Introducing the 2,3-Dimethylphenyl Moiety
The introduction of the 2,3-dimethylphenyl group onto the morpholine scaffold can be achieved either by starting with a precursor that already contains this moiety or by introducing it at a later stage of the synthesis.
Direct Functionalization Strategies
Direct functionalization strategies involve using a starting material that already incorporates the 2,3-dimethylphenyl group. For instance, the reaction of a 2-(2,3-dimethylphenyl)oxirane (B13599522) (an epoxide) with ethanolamine (B43304) would directly lead to the formation of the desired 2-(2,3-dimethylphenyl)morpholine skeleton after cyclization. The synthesis of the required oxirane can be achieved from the corresponding 2,3-dimethylbenzaldehyde. nih.gov
Similarly, the reaction of 2,3-dimethylphenacyl bromide with diethanolamine could be envisioned as a pathway to the target molecule. The initial reaction would form an intermediate that could then be induced to cyclize.
Coupling Reactions and Precursor Modifications
Modern cross-coupling reactions offer powerful tools for introducing the 2,3-dimethylphenyl group. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. nih.gov In the context of this compound synthesis, a pre-formed morpholine or a suitable precursor could be coupled with a 2,3-dimethylphenyl halide or triflate.
A notable strategy is the palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl bromide. nih.gove3s-conferences.org To synthesize this compound via this method, one could react a suitable N-protected-2-aminoethanol derivative with 1-bromo-2,3-dimethylbenzene in the presence of a palladium catalyst. The resulting intermediate would then be deprotected and cyclized to yield the final product. The table below summarizes the conditions for a representative palladium-catalyzed carboamination reaction for the synthesis of substituted morpholines.
Table 1: Representative Conditions for Palladium-Catalyzed Morpholine Synthesis nih.gov
| Parameter | Condition |
| Substrate | N-Aryl ethanolamine derivative |
| Coupling Partner | Aryl bromide (e.g., 1-bromo-2,3-dimethylbenzene) |
| Catalyst | Pd(OAc)₂ |
| Ligand | P(2-furyl)₃ |
| Base | NaOtBu |
| Solvent | Toluene (B28343) |
| Temperature | 105 °C |
This table presents a general protocol; specific conditions may vary depending on the exact substrates used.
Synthesis of Specific Derivatives Incorporating the this compound Moiety
N-alkylation can be achieved using alkyl halides, while N-arylation can be performed using palladium-catalyzed methods. nih.gov The photocatalytic method mentioned earlier also provides access to diverse substitution patterns, including challenging tri- and tetra-substituted morpholines, by varying the starting materials. nih.gov
The following table summarizes some of the key synthetic approaches for substituted morpholines that could be adapted for the synthesis of this compound and its derivatives.
Table 2: Overview of Synthetic Methodologies for Substituted Morpholines
| Methodology | Key Features | Potential Application for Target Compound | Reference(s) |
| Photocatalytic Annulation | High yield and diastereoselectivity; uses readily available starting materials. | Reaction of a suitable precursor with a 2,3-dimethylphenyl-containing starting material under photocatalytic conditions. | nih.gov |
| Palladium-Catalyzed Carboamination | Forms C-N bond via cross-coupling; allows for introduction of the aryl group. | Coupling of an ethanolamine derivative with 1-bromo-2,3-dimethylbenzene. | nih.gove3s-conferences.org |
| Synthesis from 1,2-Amino Alcohols | Utilizes readily available starting materials; often proceeds via a morpholinone intermediate. | Reaction of a 1-(2,3-dimethylphenyl)-2-aminoethanol with an appropriate two-carbon electrophile followed by cyclization. | chemrxiv.org |
| Dehydration of Diethanolamines | Classical method; involves acid-catalyzed cyclization. | Cyclization of a diethanolamine derivative substituted with a 2,3-dimethylphenyl group. | youtube.com |
Synthesis of Acetamide (B32628) Derivatives
The synthesis of acetamide derivatives of this compound is a direct and efficient process, typically proceeding through a two-step sequence. The initial step involves the acylation of the morpholine nitrogen with a haloacetyl halide, most commonly chloroacetyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction furnishes an N-chloroacetylated intermediate.
The second step is a nucleophilic substitution reaction where the chlorine atom of the chloroacetyl group is displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities. For instance, reacting the intermediate with primary or secondary amines, substituted anilines, or heterocyclic amines leads to the formation of a wide array of N-substituted glycinamide (B1583983) derivatives. nih.govmdpi.com The choice of solvent and base is crucial for optimizing reaction yields and purity.
The general synthetic protocol is outlined below:
N-Acylation: this compound is dissolved in an aprotic solvent (e.g., dioxane, dichloromethane) and treated with chloroacetyl chloride in the presence of a base like triethylamine (B128534) or potassium carbonate at reduced temperatures.
Nucleophilic Substitution: The resulting 2-chloro-1-(2-(2,3-dimethylphenyl)morpholin-4-yl)ethan-1-one is then reacted with a desired amine or other nucleophile, often under reflux conditions in a polar solvent such as ethanol (B145695) or dimethylformamide (DMF), to yield the final acetamide derivative. nih.gov
Table 1: Synthesis of this compound Acetamide Derivatives This table is illustrative, based on general synthetic methods for morpholine acetamides.
| Product | Reactant 1 | Reactant 2 | Reagents & Conditions |
|---|---|---|---|
| 2-(Anilino)-1-(2-(2,3-dimethylphenyl)morpholin-4-yl)ethan-1-one | 2-Chloro-1-(2-(2,3-dimethylphenyl)morpholin-4-yl)ethan-1-one | Aniline | K2CO3, DMF, Reflux |
| 1-(2-(2,3-Dimethylphenyl)morpholin-4-yl)-2-(piperidin-1-yl)ethan-1-one | 2-Chloro-1-(2-(2,3-dimethylphenyl)morpholin-4-yl)ethan-1-one | Piperidine | Triethylamine, Ethanol, Reflux |
| 1-(2-(2,3-Dimethylphenyl)morpholin-4-yl)-2-(4-methylpiperazin-1-yl)ethan-1-one | 2-Chloro-1-(2-(2,3-dimethylphenyl)morpholin-4-yl)ethan-1-one | N-Methylpiperazine | K2CO3, DMF, Reflux |
Synthesis of Thiazole-Containing Derivatives
The incorporation of a thiazole (B1198619) ring, a privileged scaffold in medicinal chemistry, onto the this compound framework can be achieved through several established synthetic routes. nih.gov A prominent method is the Hantzsch thiazole synthesis. This approach involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.
To synthesize thiazole derivatives of this compound, a common strategy begins with the preparation of a morpholine-containing thiourea (B124793) or thioamide. For example, this compound can be reacted with an isothiocyanate to form a thiourea derivative. This intermediate is then reacted with an appropriate α-haloketone or α-haloaldehyde in a solvent like ethanol, which upon heating, yields the corresponding substituted thiazole. nih.govnih.gov
An alternative pathway involves first preparing a morpholine-acetamide derivative, which is then used to build the thiazole ring. researchgate.net
Table 2: Synthesis of this compound Thiazole Derivatives This table is illustrative, based on the Hantzsch thiazole synthesis.
| Product | Reactant 1 | Reactant 2 | Reagents & Conditions |
|---|---|---|---|
| 4-Methyl-N-(2-(2,3-dimethylphenyl)morpholin-4-yl)thiazol-2-amine | 1-(2-(2,3-Dimethylphenyl)morpholin-4-yl)thiourea | Chloroacetone | Ethanol, Reflux |
| 4-Phenyl-N-(2-(2,3-dimethylphenyl)morpholin-4-yl)thiazol-2-amine | 1-(2-(2,3-Dimethylphenyl)morpholin-4-yl)thiourea | 2-Bromoacetophenone | Ethanol, Reflux |
| Ethyl 2-((2-(2,3-dimethylphenyl)morpholin-4-yl)amino)thiazole-4-carboxylate | 1-(2-(2,3-Dimethylphenyl)morpholin-4-yl)thiourea | Ethyl bromopyruvate | Ethanol, Reflux |
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds known for their coordination chemistry and are typically synthesized through the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. researchgate.net To prepare thiosemicarbazone derivatives of this compound, a carbonyl functionality must first be introduced onto the morpholine scaffold.
A plausible synthetic route involves the Vilsmeier-Haack formylation of this compound to produce this compound-4-carbaldehyde. This aldehyde can then be condensed with thiosemicarbazide or a substituted thiosemicarbazide in an alcoholic solvent, usually with a catalytic amount of acid, to yield the target thiosemicarbazone derivative. nih.govuobaghdad.edu.iq The reaction proceeds via the formation of a Schiff base between the aldehyde and the terminal hydrazine (B178648) nitrogen of the thiosemicarbazide.
Table 3: Synthesis of this compound Thiosemicarbazone Derivatives This table is illustrative, based on standard condensation reactions.
| Product | Reactant 1 | Reactant 2 | Reagents & Conditions |
|---|---|---|---|
| 2-((2-(2,3-Dimethylphenyl)morpholin-4-yl)methylene)hydrazine-1-carbothioamide | This compound-4-carbaldehyde | Thiosemicarbazide | Ethanol, Acetic Acid (cat.), Reflux |
| 2-((2-(2,3-Dimethylphenyl)morpholin-4-yl)methylene)-N-phenylhydrazine-1-carbothioamide | This compound-4-carbaldehyde | 4-Phenylthiosemicarbazide | Ethanol, Acetic Acid (cat.), Reflux |
| N-Ethyl-2-((2-(2,3-dimethylphenyl)morpholin-4-yl)methylene)hydrazine-1-carbothioamide | This compound-4-carbaldehyde | 4-Ethylthiosemicarbazide | Ethanol, Acetic Acid (cat.), Reflux |
Synthesis of Spiro-Cyclic Derivatives
The construction of spiro-cyclic systems containing the this compound motif involves more complex, often multi-component or domino reactions, leading to three-dimensional architectures. nih.gov A viable strategy for creating such compounds is through a cascade reaction involving a Michael addition.
For instance, a spiro-tetrahydroquinoline-indandione derivative could be synthesized. This would involve a one-pot, three-component reaction between an ortho-amino-substituted chalcone (B49325) derivative, an arylidene-1,3-indandione, and this compound acting as a nucleophilic catalyst and reactant. nih.gov A more direct approach would be the synthesis of an enamine from this compound and a cyclic ketone, which could then undergo a [4+2] cycloaddition with a suitable dienophile.
A plausible mechanism involves an initial aza-Michael addition of the morpholine nitrogen to an activated alkene, followed by an intramolecular cyclization to form the spirocyclic core. nih.gov
Table 4: Proposed Synthesis of this compound Spiro-Cyclic Derivatives This table is illustrative, based on plausible cascade reactions.
| Target Spiro Product | Reactant 1 | Reactant 2 | Reactant 3 |
|---|---|---|---|
| Spiro[cyclohexane-1,2'-indene] derivative | This compound | Cyclohexanone | 2-Benzylideneindene-1,3-dione |
| Spiro[morpholine-2,3'-quinoline] derivative | N-propargyl-2-(2,3-dimethylphenyl)morpholine | Isatin | Malononitrile |
Synthesis of Silane (B1218182) Analogues
The synthesis of silane analogues, specifically sila-morpholines (1-oxa-4-aza-2-silacyclohexanes), involves replacing a carbon atom of the morpholine ring with a silicon atom. This substitution can significantly alter the physicochemical properties of the heterocycle.
A general and effective method for the synthesis of N-substituted sila-morpholines involves the reaction of an N-substituted-bis(2-hydroxyethyl)amine with a dichlorosilane (B8785471) reagent, such as dichlorodimethylsilane. To prepare the specific silane analogue of this compound, the precursor N-(2,3-dimethylphenyl)diethanolamine would be required. This precursor can be synthesized by the reaction of 2,3-dimethylaniline (B142581) with two equivalents of ethylene (B1197577) oxide.
The subsequent cyclization with a dichlorosilane in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent like toluene or THF would yield the target N-(2,3-dimethylphenyl)-sila-morpholine derivative.
Table 5: Proposed Synthesis of this compound Silane Analogues This table is illustrative, based on general methods for sila-morpholine synthesis.
| Product | Reactant 1 | Reactant 2 | Reagents & Conditions |
|---|---|---|---|
| 4-(2,3-Dimethylphenyl)-2,2-dimethyl-1-oxa-4-aza-2-silacyclohexane | N-(2,3-Dimethylphenyl)diethanolamine | Dichlorodimethylsilane | Triethylamine, Toluene, Reflux |
| 4-(2,3-Dimethylphenyl)-2,2-diphenyl-1-oxa-4-aza-2-silacyclohexane | N-(2,3-Dimethylphenyl)diethanolamine | Dichlorodiphenylsilane | Triethylamine, Toluene, Reflux |
Reaction Mechanisms and Pathways in Derivative Synthesis
The syntheses of the various derivatives of this compound are governed by fundamental organic reaction mechanisms.
Acetamide Derivative Synthesis: The formation of the N-chloroacetyl intermediate is a classic example of nucleophilic acyl substitution . The lone pair of the morpholine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group. The subsequent reaction to form the final acetamide is a nucleophilic substitution (SN2) reaction, where an incoming amine nucleophile attacks the carbon bearing the chlorine, displacing it.
Thiazole-Containing Derivative Synthesis: The Hantzsch thiazole synthesis is a cyclocondensation reaction. The mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular nucleophilic attack of the thiourea's nitrogen onto the ketone's carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to form the five-membered thiazole ring. nih.gov
Thiosemicarbazone Derivative Synthesis: This reaction is a nucleophilic addition-elimination (or condensation) mechanism. The nucleophilic primary amine of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde. This addition forms a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of a carbon-nitrogen double bond (imine). uobaghdad.edu.iq
Spiro-Cyclic Derivative Synthesis: The plausible pathway for forming the spiro-tetrahydroquinoline derivative is a domino aza-Michael/intramolecular Michael addition . nih.gov The reaction is initiated by the nucleophilic attack of the morpholine nitrogen onto the β-carbon of the α,β-unsaturated ketone (aza-Michael addition). The resulting enolate intermediate then undergoes a second, intramolecular Michael addition onto another tethered Michael acceptor, leading to the formation of the new ring and the spiro center. nih.gov
Silane Analogue Synthesis: The formation of the sila-morpholine ring proceeds via a double nucleophilic substitution at a silicon center . The hydroxyl groups of the diethanolamine precursor act as nucleophiles, attacking the electrophilic silicon atom of the dichlorosilane. Each substitution step displaces a chloride ion, and the reaction is driven to completion by the use of a base to neutralize the HCl generated, ultimately forming the stable six-membered heterocyclic ring.
Advanced Analytical Characterization in Research of the 2 2,3 Dimethylphenyl Morpholine Motif
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the connectivity of atoms and the nature of the chemical bonds within the 2-(2,3-dimethylphenyl)morpholine molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
In a typical ¹H NMR spectrum of a 2-aryl-morpholine, the protons of the morpholine (B109124) ring exhibit characteristic chemical shifts and coupling patterns. nih.gov For this compound, the proton at the C2 position, being adjacent to both the oxygen atom and the aromatic ring, would be expected to appear as a multiplet in the downfield region, likely between 4.0 and 5.0 ppm. The protons on the carbons adjacent to the nitrogen (C3 and C5) and oxygen (C6) would also have distinct chemical shifts, influenced by the electronegativity of the heteroatoms. The two methyl groups on the phenyl ring would appear as sharp singlets in the aromatic region, typically between 2.0 and 2.5 ppm. The aromatic protons would produce a complex multiplet pattern in the range of 7.0 to 7.5 ppm, characteristic of a 1,2,3-trisubstituted benzene (B151609) ring.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. For 2-aryl-morpholine derivatives, the carbon atoms of the morpholine ring typically resonate between 40 and 80 ppm. nih.gov The C2 carbon, attached to the phenyl group, would be found in the more downfield portion of this range. The carbons of the 2,3-dimethylphenyl group would appear in the aromatic region (typically 120-140 ppm), with the quaternary carbons to which the methyl groups are attached showing distinct shifts. The two methyl carbons themselves would be expected in the upfield region of the spectrum, generally below 25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Morpholine H2 | 4.0 - 5.0 (m) | 70 - 80 |
| Morpholine H3, H5 | 2.5 - 3.5 (m) | 45 - 55 |
| Morpholine H6 | 3.5 - 4.5 (m) | 65 - 75 |
| Aromatic CH | 7.0 - 7.5 (m) | 125 - 138 |
| Aromatic C-CH₃ | - | 135 - 140 |
| Aromatic C-Morpholine | - | 138 - 145 |
| Phenyl-CH₃ | 2.0 - 2.5 (s) | 15 - 25 |
Note: Predicted values are based on data for structurally similar compounds. 's' denotes a singlet, and 'm' denotes a multiplet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the IR spectrum of this compound, several key absorption bands would be anticipated.
The presence of the morpholine ring would be confirmed by C-O-C stretching vibrations, typically observed in the region of 1150-1050 cm⁻¹. The C-N stretching of the secondary amine within the morpholine ring usually appears in the 1250-1020 cm⁻¹ range. A characteristic N-H stretching vibration for the secondary amine would be expected as a moderate peak around 3350-3300 cm⁻¹. The C-H stretching vibrations of the aliphatic protons on the morpholine ring and the methyl groups would be observed just below 3000 cm⁻¹, while the aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of peaks in the 1600-1450 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-O-C Stretch | 1150 - 1050 | Strong |
| C-N Stretch | 1250 - 1020 | Medium |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, and its high-resolution mass spectrometry (HRMS) measurement would confirm the elemental formula.
The fragmentation of 2-aryl-morpholine derivatives in the mass spectrometer often involves cleavage of the morpholine ring. researchgate.net A common fragmentation pathway is the loss of parts of the morpholine ring or cleavage at the C2-phenyl bond. The base peak in the spectrum could correspond to the stable fragment resulting from the loss of a portion of the morpholine ring, or it could be the 2,3-dimethylphenyl fragment itself. The exact fragmentation pattern would provide valuable information for confirming the structure.
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide structural information in solution or the gas phase, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a suitable single crystal of this compound or a salt thereof would need to be grown.
The crystal structure would definitively establish the conformation of the morpholine ring (typically a chair conformation) and the relative orientation of the 2,3-dimethylphenyl substituent. In the case of 2-aryl-morpholine derivatives, the aryl group can adopt either an axial or equatorial position, and X-ray crystallography can distinguish between these possibilities. nih.gov Furthermore, intermolecular interactions such as hydrogen bonding involving the morpholine N-H group can be observed in the crystal lattice, providing insights into the solid-state packing of the molecules.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. For the research and potential application of this compound, ensuring its purity is critical.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be a common choice for analyzing this compound. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.comsielc.com
Table 3: Representative HPLC Method Parameters for Analysis of 2-Aryl-Morpholine Derivatives
| Parameter | Condition |
| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC)
Gas chromatography (GC) stands as a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds, making it a highly relevant tool in the characterization of synthetic compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides not only retention time data, which is indicative of a compound's physicochemical properties, but also mass spectral data that can elucidate its molecular structure.
In the context of forensic and research chemistry, GC and GC-MS are frequently employed for the analysis of phenmetrazine and its analogs. These methods are crucial for identifying unknown substances, quantifying their purity, and differentiating between structurally similar isomers.
Challenges in the GC Analysis of Substituted Morpholines
The gas chromatographic analysis of phenylmorpholine derivatives can present several challenges. A significant issue is the difficulty in separating positional isomers. For instance, research on methylphenmetrazine (MPM) isomers has shown that underivatized 2- and 3-MPM isomers are not successfully separated by standard GC methods. This lack of resolution is a critical limitation, as positional isomers can exhibit different pharmacological and toxicological profiles. The structural similarity between these compounds and this compound suggests that similar challenges in achieving baseline separation from its potential isomers would be expected.
Furthermore, the polarity of the morpholine ring can sometimes lead to poor peak shape (tailing) on common non-polar GC columns, which can affect both qualitative identification and quantitative accuracy.
The Role of Derivatization
To overcome the challenges of poor chromatographic resolution and peak shape, derivatization is a common and effective strategy in the GC analysis of amine-containing compounds like this compound. Derivatization involves chemically modifying the analyte to improve its volatility, thermal stability, and/or detectability.
For phenmetrazine analogs, acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) has been shown to significantly improve the chromatographic separation of positional isomers. This improvement is attributed to the alteration of the molecule's polarity and steric properties, which enhances the differential interactions with the GC stationary phase. It is highly probable that a similar derivatization approach would be necessary for the successful separation and analysis of this compound from any co-eluting isomers or impurities.
Typical GC and GC-MS Parameters
| Parameter | Value/Description |
| Gas Chromatograph | Agilent 6890 or similar |
| Mass Spectrometer | Agilent 5973 or similar |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
These parameters would serve as a robust starting point for the analysis of this compound. Optimization of the temperature program and other parameters would likely be necessary to achieve the best possible separation and peak shape, especially when dealing with complex mixtures or trace-level analysis. The resulting mass spectrum from GC-MS analysis would provide characteristic fragmentation patterns, which are essential for the unambiguous identification of the molecule.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, charge distributions, and chemical reactivity.
For morpholine (B109124) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to determine optimized geometries and electronic properties. researchgate.netnih.gov Key parameters derived from DFT studies include:
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting sites of interaction with other molecules or biological targets. mdpi.com For a molecule like 2-(2,3-Dimethylphenyl)morpholine, the oxygen and nitrogen atoms of the morpholine ring would be expected to be regions of negative potential, indicating their role as potential hydrogen bond acceptors.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net
Reactivity Descriptors: DFT can be used to calculate global and local reactivity descriptors, such as electronegativity, hardness, softness, and Fukui functions. These descriptors provide quantitative measures of a molecule's reactivity and selectivity in chemical reactions. scirp.org
A hypothetical DFT analysis of this compound would provide insights into how the electronic properties of the morpholine ring are influenced by the 2,3-dimethylphenyl substituent, which in turn would dictate its reactivity and interaction patterns.
Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
For the this compound molecule, two main sources of conformational flexibility exist: the puckering of the morpholine ring and the rotation around the single bond connecting the phenyl ring to the morpholine ring.
Morpholine Ring Conformation: The morpholine ring typically adopts a stable chair conformation to minimize steric and torsional strain. researchgate.net
Phenyl Ring Rotation: The orientation of the 2,3-dimethylphenyl group relative to the morpholine ring will be governed by steric hindrance.
DFT methods are powerful tools for performing conformational analysis. bohrium.comresearchgate.netresearchgate.net By systematically rotating bonds and calculating the energy of each resulting geometry, a potential energy surface can be mapped out. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to conformational change. Such studies have been performed on various substituted cyclic compounds to determine the preferred three-dimensional structures. bohrium.comeurjchem.comchemrxiv.org
For this compound, a computational conformational search would likely reveal that the phenyl group adopts a pseudo-equatorial position on the morpholine chair to minimize steric clashes, and specific rotational isomers around the C-C bond would be favored.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | ~60° | 0.00 | 75% |
| Conf-2 | ~180° | 1.50 | 20% |
| Conf-3 | ~-60° | 2.50 | 5% |
| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations. |
Molecular Modeling and Simulation
While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their interactions with other molecules and their dynamics over time.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is central to drug discovery for predicting the binding affinity and mode of action of potential drug candidates.
In the context of this compound, docking studies would be used to predict how it might interact with a specific biological target, such as an enzyme or a receptor. The process involves:
Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB).
Generating a low-energy conformation of the ligand, this compound.
Using a docking program (e.g., AutoDock Vina) to systematically sample different positions and orientations of the ligand within the protein's binding site. gyanvihar.orgbiointerfaceresearch.com
Scoring the resulting poses based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is predicted to be the most stable binding mode.
Studies on various morpholine-containing compounds have successfully used molecular docking to predict their binding to targets like the SARS-CoV-2 main protease gyanvihar.org, Fer kinase biointerfaceresearch.com, and dihydrofolate reductase (DHFR) nih.gov, identifying key interactions such as hydrogen bonds and pi-stacking.
Table 2: Example Docking Results for a Generic Morpholine Derivative
| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| 5R82 (COVID-19 Mpro) | Compound 2b | -74.55 | (Not specified) |
| DHFR | Compound 7b | -1.60 | (Not specified) |
| Fer Kinase | Compound 2f | -8.90 | Asn573, Asp702, Arg688 |
| Data sourced from studies on various morpholine derivatives. gyanvihar.orgbiointerfaceresearch.comnih.gov |
Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior of a ligand-receptor complex, the stability of binding, and the influence of solvent.
Following a molecular docking study of this compound, an MD simulation could be performed to:
Assess the stability of the predicted binding pose over a period of nanoseconds.
Observe conformational changes in both the ligand and the protein upon binding.
Calculate a more accurate binding free energy using methods like MM/PBSA or MM/GBSA.
Analyze the role of water molecules in mediating the ligand-protein interaction.
MD simulations are a standard tool for validating docking results and gaining a deeper understanding of the dynamics of molecular recognition.
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. For a scaffold like this compound, chemoinformatic approaches are invaluable for:
Library Design: Creating a virtual library of analogs by systematically modifying the core structure. For example, different substituents could be placed on the phenyl ring or the morpholine nitrogen to explore the structure-activity relationship (SAR).
Virtual Screening: Using the designed library to perform high-throughput virtual screening against a panel of biological targets. This involves docking each compound in the library and ranking them based on their predicted binding affinity, allowing for the rapid identification of promising hits for further investigation.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. In silico ADMET models can flag molecules that are likely to have poor pharmacokinetic properties or toxic effects, helping to prioritize candidates for synthesis and experimental testing. biointerfaceresearch.com
These chemoinformatic strategies enable the efficient exploration of the chemical space around the this compound scaffold to identify derivatives with potentially enhanced biological activity and drug-like properties.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to ascertain the relationship between the structural properties of a series of chemical compounds and their biological activity. nih.gov For this compound and its analogs, QSAR studies are instrumental in predicting their biological effects and in guiding the design of new molecules with enhanced potency and selectivity. These studies translate the three-dimensional chemical structure into numerical descriptors that can be correlated with biological endpoints through statistical models. nih.gov
Development of Predictive Models for Biological Activity
While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the development of such models would follow established principles based on studies of analogous compounds like phenmetrazine and other substituted morpholine derivatives. acs.orgnih.gov The process involves the compilation of a dataset of molecules with known biological activities, such as receptor binding affinities or functional assay results. nih.gov
The development of a predictive QSAR model for a series of compounds including this compound would typically involve the following steps:
Data Set Selection: A series of structurally related morpholine derivatives with a range of biological activities would be compiled. This would include variations in the substitution pattern on the phenyl ring and the morpholine ring.
Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov For more complex relationships, non-linear methods may be utilized. ptfarm.pl
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. nih.gov
A study on a series of 2,4-disubstituted morpholines as dopamine (B1211576) D4 receptor ligands utilized a 3D-QSAR approach to understand the structure-activity relationship. acs.org This type of model provides a three-dimensional visualization of the regions around the molecule where certain properties are favorable or unfavorable for activity. researchgate.net
Table 1: Representative Biological Activities of Phenmetrazine Analogs
| Compound | Target | Activity (IC₅₀ in µM) |
| 4-Methylphenmetrazine (4-MPM) | DAT | 1.93 |
| 2-Methylphenmetrazine (2-MPM) | DAT | 6.74 |
| Phenmetrazine | DAT | 1.2 - 5.2 |
| 3-Methylphenmetrazine (3-MPM) | NET | 1.2 - 5.2 |
This table presents data on the monoamine transporter activity of phenmetrazine analogs, which can serve as a basis for developing QSAR models. Data sourced from a study on positional isomers of methylphenmetrazine. nih.gov
Elucidation of Key Structural Descriptors for Activity Modulation
The elucidation of key structural descriptors is a primary outcome of QSAR analysis, providing insights into the molecular features that govern biological activity. For 2-phenylmorpholine (B1329631) derivatives, several types of descriptors are consistently found to be significant in modulating their interaction with biological targets. wikipedia.org
Key structural descriptors relevant for the activity of this compound and its analogs would likely include:
Electronic Descriptors: The electronic properties of the phenyl ring, influenced by the two methyl groups, are critical. Descriptors such as the Hammett constant (σ) or calculated atomic charges can quantify the electron-donating or withdrawing nature of the substituents, which in turn affects interactions with the receptor.
Steric Descriptors: The size and shape of the molecule are crucial for fitting into a receptor's binding pocket. The position of the methyl groups on the phenyl ring in this compound creates a specific steric profile that will influence its binding affinity. Descriptors like molar refractivity (MR) or Taft's steric parameter (Es) are often used.
Hydrophobic Descriptors: The hydrophobicity of the molecule, often quantified by the partition coefficient (logP), plays a significant role in its pharmacokinetic and pharmacodynamic properties. The methyl groups on the phenyl ring increase the lipophilicity of the molecule compared to the unsubstituted 2-phenylmorpholine.
Topological Descriptors: These descriptors describe the connectivity and branching of the molecule. For instance, the presence and position of the methyl groups on the phenyl ring can be captured by various topological indices.
A 3D-QSAR study on morpholine derivatives identified that regions around the benzene (B151609) ring systems and the aliphatic amine of the morpholine ring are important for affinity. acs.org This suggests that the spatial arrangement of substituents on the phenyl ring, such as the dimethyl substitution in this compound, is a critical determinant of biological activity.
Table 2: Key Classes of Structural Descriptors in QSAR
| Descriptor Class | Examples | Relevance to this compound |
| Electronic | Hammett constants, Atomic charges | The electron-donating nature of the two methyl groups influences the electronic environment of the phenyl ring. |
| Steric | Molar refractivity, Taft's steric parameter | The positions of the methyl groups (2,3-substitution) create a specific steric bulk that affects receptor binding. |
| Hydrophobic | LogP, Hydrophobic field | The dimethyl substitution increases the overall lipophilicity of the molecule. |
| Topological | Connectivity indices, Shape indices | The specific arrangement of atoms and bonds, including the substituted phenyl ring, is critical for activity. |
This table outlines the major classes of molecular descriptors and their specific relevance to the structural features of this compound.
Preclinical Pharmacological and Biological Investigations of Derivatives Incorporating the 2 2,3 Dimethylphenyl Morpholine Motif
Investigation of Enzyme Inhibition Potentials
Derivatives of 2-(2,3-dimethylphenyl)morpholine have been the subject of numerous studies to evaluate their inhibitory effects on various enzymes that are key targets in the treatment of a range of diseases. These investigations have revealed promising activity against several important enzyme systems.
Carbonic Anhydrase (CA-II) Inhibition Studies (e.g., Bovine CA-II)
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion. nih.gov The inhibition of specific CA isoforms, such as CA-II, is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. rsc.orgnih.gov
Recent research has explored the potential of morpholine-based compounds as CA inhibitors. For instance, a series of novel thiazole (B1198619) derivatives incorporating a morpholine (B109124) moiety were synthesized and evaluated for their inhibitory activity against bovine carbonic anhydrase II (bCA-II). rsc.org Bovine models are often used in initial pharmacological studies due to the significant similarity of their ocular anatomy and physiology to that of humans. rsc.org
In one study, morpholine-based thiazole derivatives demonstrated varying degrees of inhibitory action against CA-II. rsc.org Kinetic studies of the most potent compounds revealed concentration-dependent inhibition, with some derivatives showing greater affinity for the enzyme than the standard drug, acetazolamide. rsc.org For example, compound 24 from this series exhibited a Ki value of 9.64 ± 0.007 μM. rsc.org Another study on morpholine-acetamide derivatives identified compounds with significant inhibitory activities against carbonic anhydrase, with IC50 values comparable to acetazolamide. nih.gov Specifically, compound 1h showed an IC50 of 8.12 µM, which was close to the 7.51 µM of acetazolamide. nih.gov
Table 1: Carbonic Anhydrase (CA-II) Inhibition by Morpholine Derivatives
| Compound | Target Enzyme | Inhibition Constant (K_i) / IC50 | Reference |
|---|---|---|---|
| Thiazole derivative 24 | Bovine CA-II | K_i = 9.64 ± 0.007 μM | rsc.org |
| Acetamide (B32628) derivative 1h | Carbonic Anhydrase | IC50 = 8.12 µM | nih.gov |
| Acetamide derivative 1c | Carbonic Anhydrase | IC50 = 8.80 µM | nih.gov |
| Acetamide derivative 1d | Carbonic Anhydrase | IC50 = 11.13 µM | nih.gov |
| Acetazolamide (Standard) | Carbonic Anhydrase | IC50 = 7.51 µM | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. wikipedia.orgnih.gov Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for anticancer and antimicrobial therapies. wikipedia.orgnih.gov Inhibitors of DHFR disrupt DNA synthesis and cell proliferation. nih.gov
While direct studies on this compound derivatives as DHFR inhibitors are not extensively reported in the provided context, the broader class of morpholine derivatives has been investigated. The development of selective DHFR inhibitors is an active area of research, with a focus on overcoming drug resistance and improving therapeutic indices. nih.gov For example, compounds like trimethoprim (B1683648) and pyrimethamine (B1678524) are selective inhibitors of bacterial and protozoal DHFR, respectively. nih.govnih.gov The design of novel DHFR inhibitors often involves creating structural analogues of the substrate, dihydrofolate, that can bind to the enzyme's active site. wikipedia.org
Cholinesterase (AChE and BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov Inhibition of these enzymes increases the concentration and duration of action of ACh in the synaptic cleft, which is a therapeutic approach for conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov
Research into the pharmacological profiles of morpholine derivatives has included the assessment of their cholinesterase inhibitory activity. For example, a study on 2-aryl-4-(3-arylpropyl)morpholine derivatives investigated their effects on the central nervous system, including their potential as monoamine oxidase (MAO) inhibitors, which are also relevant in neuropharmacology. nih.gov While this particular study did not focus on cholinesterase inhibition, the exploration of morpholine scaffolds in the context of neuroactive compounds suggests a potential for derivatives to be designed as cholinesterase inhibitors. The development of potent and selective inhibitors for AChE and BChE remains a significant goal in the treatment of neurodegenerative disorders. nih.gov
Tyrosinase and Urease Inhibition
Tyrosinase Inhibition:
Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. nih.gov Its inhibitors are of great interest in the cosmetic industry for skin whitening and in the food industry to prevent browning. nih.gov Various natural and synthetic compounds have been investigated as tyrosinase inhibitors. nih.govmdpi.com
A study on novel isopropylquinazolinones reported the synthesis of N-(2,3-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide, a compound containing the 2,3-dimethylphenyl moiety, and evaluated its tyrosinase inhibitory activity. nih.gov Kinetic studies of active compounds from this class have identified them as mixed-type inhibitors. nih.gov
Urease Inhibition:
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. frontiersin.orgnih.gov This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, by allowing them to survive in the acidic environment of the stomach. frontiersin.orgmdpi.com Therefore, urease inhibitors are being investigated as potential therapeutic agents for treating infections caused by ureolytic bacteria. frontiersin.orgresearchgate.net
Several studies have demonstrated the potent urease inhibitory activity of various morpholine derivatives. For example, morpholine-thiophene hybrid thiosemicarbazones have shown significant in vitro urease inhibition, with some compounds being several folds more potent than the standard inhibitor, thiourea (B124793). frontiersin.org One of the most active compounds, 5g , exhibited an IC50 value of 3.80 ± 1.9 µM, and kinetic studies revealed an uncompetitive mode of inhibition. frontiersin.org Another study on newly synthesized morpholine derivatives containing an azole nucleus also reported good to moderate urease inhibitory activity. researchgate.net
Table 2: Urease Inhibition by Morpholine Derivatives
| Compound | Inhibition Constant (IC50) | Reference |
|---|---|---|
| Morpholine-thiophene hybrid thiosemicarbazone 5g | 3.80 ± 1.9 µM | frontiersin.org |
| Morpholine-thiophene hybrid thiosemicarbazone 5i | 3.90 ± 2.7 µM | frontiersin.org |
| Morpholine-thiophene hybrid thiosemicarbazone 5h | 3.98 ± 2.2 µM | frontiersin.org |
| Morpholine-thiophene hybrid thiosemicarbazone 5c | 4.00 ± 2.4 µM | frontiersin.org |
| Thiourea (Standard) | 22.31 ± 0.03 µM | frontiersin.org |
14α-Demethylase Inhibition
Sterol 14α-demethylase (CYP51) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and is the primary target for azole antifungal drugs. nih.govnih.gov This enzyme is a member of the cytochrome P450 superfamily and is responsible for the removal of the 14α-methyl group from sterol precursors. nih.gov Inhibition of CYP51 disrupts the fungal cell membrane, leading to cell growth arrest and death. nih.gov
The development of new azole derivatives continues to be a major focus in the search for more effective and broad-spectrum antifungal agents. nih.gov Studies on novel azole derivatives have shown that both short and extended chain derivatives can exhibit potent CYP51 inhibitory activity and strong binding affinity. nih.govcardiff.ac.uk For instance, some novel triazole derivatives have demonstrated IC50 values comparable to or better than the widely used antifungal drug fluconazole. nih.gov While direct studies on this compound derivatives targeting CYP51 were not found in the provided results, the morpholine scaffold is a common feature in many biologically active compounds, and its incorporation into new azole structures could be a promising strategy for developing novel antifungal agents.
Other Enzyme Target Modulations
Beyond their primary designed targets, derivatives incorporating the this compound motif have been shown to modulate other key enzymes implicated in cellular signaling and disease progression. Notably, research into structurally related morpholine-containing heterocyclic compounds has highlighted their potential as potent enzyme inhibitors.
One of the significant areas of investigation is the inhibition of the Phosphatidylinositol 3-Kinase (PI3K) pathway, which is crucial for cell proliferation, survival, and metabolism, and is often dysregulated in cancer. nih.gov A series of bis(morpholino-1,3,5-triazine) derivatives have been developed as potent, ATP-competitive inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR), another key protein in the PI3K/Akt signaling pathway. nih.gov Specifically, compound PKI-587 , a dual PI3K/mTOR inhibitor incorporating a morpholine moiety, has demonstrated excellent activity in both in vitro and in vivo models. nih.gov
Furthermore, morpholine-based thieno[2,3-d]pyrimidine (B153573) derivatives have been designed and synthesized as anti-PI3K agents. nih.gov These compounds maintain the crucial morpholine moiety, which is believed to bind to a valine residue in the hinge region of the PI3K active site. nih.gov Certain derivatives with a 3-hydroxyl group on the phenyl ring attached to the thienopyrimidine scaffold showed good enzymatic inhibition against PI3Kβ and PI3Kγ isoforms. nih.gov
The morpholine class of antifungals, which includes compounds like fenpropimorph (B1672530), acts by inhibiting enzymes in the ergosterol biosynthesis pathway, specifically sterol Δ¹⁴ reductase and sterol Δ⁸-Δ⁷ isomerase. nih.gov This dual-target mechanism makes it more difficult for fungi to develop resistance. nih.gov
Evaluation of Antimicrobial Efficacy
The antimicrobial potential of compounds containing the morpholine scaffold has been extensively evaluated against a wide range of bacterial and fungal pathogens.
Antibacterial Activity (e.g., against Gram-positive and Gram-negative strains)
Derivatives featuring a morpholine ring, often as part of a larger heterocyclic system like quinazoline (B50416), have demonstrated notable antibacterial properties. researchgate.netnih.gov Structure-activity relationship studies on quinazolinone derivatives have revealed that substitutions at various positions, including the incorporation of an amine or substituted amine at the 4th position, can enhance antimicrobial activity. nih.gov
Phenyl-substituted quinazolines have been evaluated against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), as well as vancomycin-sensitive and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Similarly, sulphonamide-substituted derivatives of morpholine have been synthesized and tested against bacterial strains. While showing moderate activity against Bacillus subtilis and Salmonella typhi, they were found to have no inhibitory activity against Escherichia coli. chemsociety.org.ng The broad antibacterial activity of quinazoline derivatives has been noted against both Gram-positive and Gram-negative bacteria. researchgate.netrphsonline.com
| Compound Class | Bacterial Strain | Activity |
| Phenyl-substituted Quinazolines | Staphylococcus aureus (MSSA, MRSA) | Active nih.gov |
| Phenyl-substituted Quinazolines | Enterococcus faecalis (VSE, VRE) | Active nih.gov |
| Morpholine Sulphonamides | Bacillus subtilis | Moderately Active chemsociety.org.ng |
| Morpholine Sulphonamides | Salmonella typhi | Moderately Active chemsociety.org.ng |
| Morpholine Sulphonamides | Escherichia coli | Inactive chemsociety.org.ng |
Antifungal Activity (e.g., against Candida species, Cryptococcus neoformans, Aspergillus niger)
The morpholine scaffold is a well-established pharmacophore in antifungal drug discovery. The class of morpholine antifungals, which includes amorolfine, functions by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov This is achieved through the inhibition of two key enzymes: sterol reductase and sterol isomerase. nih.gov
Synthetic modifications of known morpholine antifungals, such as the incorporation of silicon, have led to sila-analogues with potent, broad-spectrum antifungal activity against human pathogens like Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.gov One such sila-analogue of fenpropimorph demonstrated superior fungicidal potential compared to its parent compound. nih.gov
Furthermore, novel 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species. nih.gov Optimization of this series resulted in a compound with broad antifungal activity against various molds and dermatophytes. nih.gov
| Compound Class | Fungal Species | Activity |
| Sila-Morpholine Analogues | Candida albicans | Potent Activity nih.gov |
| Sila-Morpholine Analogues | Candida glabrata | Potent Activity nih.gov |
| Sila-Morpholine Analogues | Cryptococcus neoformans | Potent Activity nih.gov |
| Sila-Morpholine Analogues | Aspergillus niger | Potent Activity nih.gov |
| 2-(2-oxo-morpholin-3-yl)-acetamides | Candida species | Fungicidal nih.gov |
| 2-(2-oxo-morpholin-3-yl)-acetamides | Aspergillus species | Antifungal Activity nih.gov |
Assessment of Antiproliferative and Antineoplastic Effects
The antiproliferative and antineoplastic properties of derivatives containing the 2-phenylmorpholine (B1329631) motif, particularly when incorporated into larger heterocyclic systems, are a significant area of cancer research.
In Vitro Cytotoxicity in Cancer Cell Lines (e.g., MCF-7, A549, HeLa)
Numerous studies have demonstrated the cytotoxic effects of morpholine-containing compounds against various human cancer cell lines. Hybrid vesicles derived from MCF-7 (breast cancer) and HeLa (cervical cancer) cells have been used to test the targeted delivery of anticancer drugs. nih.gov The direct cytotoxicity of various novel compounds is frequently tested against a panel of cancer cells including MCF-7, A549 (lung cancer), and HeLa. researchgate.net
A phosphomolybdate-based hybrid solid showed considerable inhibitory effect with IC₅₀ values of 32.11 μmol L⁻¹ against MCF-7 cells and 25.17 μmol L⁻¹ against A549 cells. rsc.org These values were comparable to the standard chemotherapeutic agent, methotrexate. rsc.org
| Compound Class/Name | Cell Line | IC₅₀ Value |
| Phosphomolybdate Hybrid Solid | MCF-7 (Breast Cancer) | 32.11 µmol/L rsc.org |
| Phosphomolybdate Hybrid Solid | A549 (Lung Cancer) | 25.17 µmol/L rsc.org |
| Methotrexate (Reference) | MCF-7 (Breast Cancer) | 49.79 µmol/L rsc.org |
| Methotrexate (Reference) | A549 (Lung Cancer) | 26.93 µmol/L rsc.org |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A primary mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death (apoptosis) and interference with the cell cycle. youtube.com The main regulator of the intrinsic apoptotic pathway is the B cell lymphoma 2 (Bcl-2) family of proteins. nih.gov Anticancer drugs often trigger apoptosis by causing DNA damage, which arrests the cell cycle and ultimately leads to cell death. youtube.com
Flow cytometry analysis is commonly used to determine how a compound affects cell cycle distribution. For instance, a phosphomolybdate-based compound was found to mediate its anti-proliferative activity by arresting A549 cells in the S phase and MCF-7 cells in the G2/M phase of the cell cycle. rsc.org Similarly, a novel benzo[h]chromeno[2,3-d]pyrimidine derivative was shown to be most effective against the MCF-7 breast cancer cell line, causing a majority of cells to arrest in the G1 phase. nih.gov It is understood that cell cycle arrest and morphological differentiation can occur in the absence of apoptosis, suggesting that the factors modulating these processes can be distinct. nih.gov
Investigation of Antioxidant Properties
A significant area of investigation for morpholine derivatives has been their antioxidant activity. researchgate.netnih.gov Free radicals are implicated in a variety of pathological processes, and compounds that can scavenge these reactive species are of considerable interest. researchgate.net
Several studies have synthesized and evaluated morpholine derivatives for their ability to counteract oxidative stress. For instance, a series of 2-biphenyl substituted morpholines were found to possess potent antioxidant activity in assays measuring the inhibition of hepatic microsomal lipid peroxidation and the oxidation of dimethylsulfoxide by hydroxyl radicals. nih.gov Another study reported on antihyperlipidemic morpholine derivatives that also exhibited significant protection of hepatic microsomal membranes against lipid peroxidation. nih.gov
The synthesis of morpholine Mannich base derivatives has also yielded compounds with significant radical scavenging properties, as demonstrated by DPPH and ABTS assay methods. researchgate.net Similarly, a series of asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base were evaluated for their antioxidant activity using the DPPH free radical-scavenger method. japsonline.com While the introduction of the morpholine Mannich base generally led to a decrease in antioxidant activity compared to the parent compounds, some derivatives still exhibited notable effects. japsonline.com These findings collectively suggest that the morpholine scaffold, including derivatives with the 2-(2,3-dimethylphenyl) substitution, holds promise for the development of novel antioxidant agents. japsonline.comnih.govresearchgate.netnih.gov
Table 3: Antioxidant Activity of Selected Morpholine Derivatives
| Compound/Derivative Class | Assay | Key Findings | Reference |
| 2-Biphenyl substituted morpholines | Hepatic microsomal lipid peroxidation, hydroxyl radical oxidation of DMSO | Potent antioxidant activity | nih.gov |
| Antihyperlipidemic morpholine derivatives | Hepatic microsomal lipid peroxidation | Significant protection against lipid peroxidation | nih.gov |
| Morpholine Mannich base derivatives | DPPH and ABTS assays | Significant radical scavenging property | researchgate.net |
| AMACs with morpholine Mannich base | DPPH free radical-scavenger method | Generally lower antioxidant activity than parent compounds, but some derivatives were active. | japsonline.com |
This table provides a summary of the antioxidant properties of various morpholine derivatives as determined by different in vitro assays.
Receptor Binding Assays and Target Identification
To elucidate the mechanism of action of pharmacologically active compounds, receptor binding assays are crucial. For derivatives of this compound exhibiting CNS activity, identifying their molecular targets within the central nervous system is a key objective.
In the context of anxiolytic-like effects, the GABA-A receptor is a well-established target. Studies on 8-acetylene imidazobenzodiazepines have utilized radioligand binding assays to determine their affinity for different GABA-A receptor subtypes (α1, α2, α3, and α5). nih.gov These binding studies, coupled with functional assays, help to correlate receptor subtype selectivity with behavioral effects. nih.gov
For compounds with anti-inflammatory activity, molecular docking studies can predict binding affinities to relevant enzymes. For instance, docking simulations of 2-aryl-3-(2-morpholinoethyl)thiazolidin-4-ones were performed to understand their interaction with inflammatory targets. nih.gov Similarly, molecular docking studies of a chalcone (B49325) with anxiolytic properties confirmed its interaction with serotonin (B10506) 5-HT2A and 5-HT3A receptors. researchgate.net These approaches are instrumental in the rational design and optimization of morpholine derivatives for specific biological targets.
Table 4: Receptor Binding and Molecular Docking Studies of Related Compounds
| Compound Class | Target(s) | Method | Key Findings | Reference |
| Indolin-2-one derivatives | Dopamine (B1211576) D2, D3, D4 receptors | In vitro receptor binding assay | Selectivity for D2-like receptors; one compound with high affinity for D4. | nih.gov |
| 8-Acetylene imidazobenzodiazepines | GABA-A receptor subtypes (α1, α2, α3, α5) | Radioligand binding assay | Varying degrees of affinity and efficacy at different GABA-A receptor subtypes. | nih.gov |
| 2-Aryl-3-(2-morpholinoethyl)thiazolidin-4-ones | Inflammatory targets | Molecular docking | Simulation of binding into the 1Q4G protein. | nih.gov |
| Chalcone C2OHPDA | Serotonin 5-HT2A and 5-HT3A receptors | Molecular docking | Confirmed interaction with an affinity energy of -8.7 and -9.1 kcal/mol, respectively. | researchgate.net |
This table outlines the receptor binding and molecular docking investigations for compounds structurally related to or having similar activities as morpholine derivatives, providing insights into potential molecular targets.
Structure Activity Relationship Sar and Pharmacophore Analysis of the 2 2,3 Dimethylphenyl Morpholine Moiety
Impact of Substitutions on the Morpholine (B109124) Ring on Biological Activity
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone of the 2-(2,3-dimethylphenyl)morpholine structure. Its substitution pattern profoundly dictates the molecule's biological activity. The nitrogen atom of the morpholine ring is a common site for modification, with N-alkylation often leading to significant changes in potency and selectivity. For instance, in a series of 2-phenyl-morpholine derivatives, the nature of the N-substituent was found to be a critical determinant of their central nervous system effects.
Substitutions at other positions on the morpholine ring also play a crucial role. The introduction of alkyl groups at the C-3 position has been shown to enhance anticancer activity in some morpholine-containing compounds. nih.gov Furthermore, the stereochemistry of these substituents is paramount, as different enantiomers can exhibit markedly different biological activities and receptor binding affinities.
| Substitution Position | Substituent Type | Impact on Biological Activity | Reference |
| N-alkylation | Varied alkyl chains | Modulates potency and selectivity for CNS targets | General observation |
| C-3 | Alkyl groups | Potential enhancement of anticancer activity | nih.gov |
| General | Stereochemistry | Different enantiomers can have distinct biological profiles | General observation |
Role of the 2,3-Dimethylphenyl Moiety in Ligand-Target Interactions
The 2,3-dimethylphenyl group is a key feature of this pharmacophore, providing a crucial anchor for ligand-target binding. The ortho and meta positioning of the two methyl groups on the phenyl ring creates a specific steric and electronic profile that influences how the molecule fits into a receptor's binding pocket. This substitution pattern can enhance selectivity for certain biological targets over others.
In broader studies of 2-aryl-morpholine derivatives, the nature and position of substituents on the aromatic ring have been shown to be critical for affinity, particularly for dopamine (B1211576) receptors. nih.gov The dimethyl substitution likely contributes to favorable van der Waals interactions and may orient the molecule optimally for key binding interactions. The lipophilicity conferred by the dimethylphenyl group can also play a role in the molecule's ability to cross cellular membranes, including the blood-brain barrier, which is essential for CNS-active compounds. nih.gov
Influence of Linker Chemistry on Potency and Selectivity
In the development of dual inhibitors, such as those targeting both serotonin (B10506) and noradrenaline reuptake, the linker chemistry is a key design element. nih.gov The linker serves to position the two pharmacophores at an optimal distance and orientation to interact with their respective binding sites. For instance, the use of an ether or a longer alkyl chain as a linker can drastically alter the potency and the ratio of activities at different targets.
| Linker Type | Impact on Potency and Selectivity | Example Application | Reference |
| Ether | Can provide optimal spacing and orientation | Dual serotonin & noradrenaline reuptake inhibitors | nih.gov |
| Alkyl Chain | Length and rigidity influence target engagement | Modulating activity at different receptors | General observation |
Identification of Key Pharmacophoric Elements for Specific Biological Activities
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound derivatives, several key pharmacophoric features have been identified, particularly for their activity as central nervous system agents.
For compounds targeting monoamine transporters, the key elements typically include:
A protonatable amine (the morpholine nitrogen).
An aromatic ring (the 2,3-dimethylphenyl group).
A specific distance and orientation between these two features.
Pharmacophore models for dopamine D4 receptor ligands have highlighted the importance of two benzene (B151609) ring systems and the aliphatic amine of the morpholine ring. nih.gov The development of 3D-QSAR models has further refined our understanding, identifying specific regions around the molecule where steric bulk or electrostatic interactions are either favorable or detrimental to activity. nih.gov
| Biological Target | Key Pharmacophoric Features | Reference |
| Monoamine Transporters | Protonatable amine, aromatic ring, specific geometry | General observation |
| Dopamine D4 Receptor | Two benzene rings, aliphatic amine of morpholine | nih.gov |
Conformational Preferences and Their Relation to Activity
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The this compound scaffold can adopt several conformations, and the energetically preferred conformation is not always the bioactive one. The morpholine ring typically exists in a chair conformation, but the orientation of the 2,3-dimethylphenyl group relative to the morpholine ring can vary. e3s-conferences.org
The bioactive conformation is the specific shape the molecule adopts when it binds to its target receptor. Understanding these conformational preferences is crucial for rational drug design. Computational modeling and spectroscopic techniques are often employed to study the conformational landscape of these molecules. The presence of substituents on either the morpholine or the phenyl ring can influence the molecule's conformational equilibrium and, consequently, its biological activity. For instance, the relative orientation of the phenyl ring and the morpholine nitrogen is a key determinant of activity at certain receptors.
Future Research Directions and Potential Applications in Chemical Research
Design and Synthesis of Advanced Analogues with Enhanced Selectivity or Potency
The development of analogues of 2-(2,3-dimethylphenyl)morpholine with enhanced selectivity or potency is a promising area of research. Synthetic strategies can be employed to modify the core structure, leading to compounds with fine-tuned pharmacological profiles. Key to this is the efficient synthesis of the morpholine (B109124) core itself. Modern methods, such as the redox-neutral annulation of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate, offer a green and high-yielding route to substituted morpholines. nih.govchemrxiv.org This bypasses the traditional multi-step process involving the formation and subsequent reduction of a morpholinone intermediate. chemrxiv.org
Further modifications can be systematically introduced to probe structure-activity relationships (SAR). For instance, research on structurally related 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has shown that substitutions on the phenyl ring and alterations to the morpholine ring can significantly impact biological activity and receptor selectivity. nih.gov For example, the introduction of a chloro or fluoro group on the phenyl ring can alter potency at various nicotinic acetylcholine (B1216132) receptors (nAChR) and monoamine transporters. nih.gov These findings suggest that similar modifications to the 2,3-dimethylphenyl moiety of the title compound could yield analogues with tailored affinities for specific targets.
Future synthetic efforts could focus on:
Stereoselective Synthesis: Developing methods to access specific stereoisomers of this compound and its derivatives, as biological activity is often stereospecific.
Scaffold Decoration: Introducing a variety of substituents at different positions of the phenyl and morpholine rings to build a diverse chemical library for screening.
Bioisosteric Replacement: Replacing the dimethylphenyl group with other bicyclic or heterocyclic systems to explore new chemical space and intellectual property opportunities.
A summary of how modifications on a related phenylmorpholine scaffold affect receptor interaction is presented below.
| Analogue Type | Modification | Impact on Potency/Selectivity |
| Deshydroxy Analogue | Removal of hydroxyl group | Altered selectivity between nAChR subtypes |
| Aryl Substitution | Addition of chloro or fluoro groups | Changes in potency at nAChR and monoamine transporters |
| N-Alkylation | Addition of alkyl groups to the morpholine nitrogen | Potential for altered pharmacokinetic properties and target engagement |
| Ring Extension | Alkyl extensions of morpholine ring substituents | Can influence binding affinity and selectivity |
This table is generated based on findings from related 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and represents potential avenues for modification of the this compound scaffold. nih.gov
Exploration of Novel Biological Targets Modulated by the this compound Motif
The 2-phenylmorpholine (B1329631) scaffold is known to interact with a variety of biological targets, particularly within the central nervous system (CNS). nih.gov The this compound motif, therefore, represents a valuable starting point for the discovery of modulators for novel biological targets. The morpholine ring's ability to engage in hydrogen bonding and its conformational flexibility allow it to interact with diverse protein binding sites. nih.govresearchgate.net
Potential target classes for exploration include:
G-Protein Coupled Receptors (GPCRs): Analogues have shown activity at dopamine (B1211576) and nicotinic acetylcholine receptors. nih.govnih.gov The this compound scaffold could be used to develop selective ligands for other GPCRs implicated in neurological and psychiatric disorders.
Kinases: The morpholine moiety is present in numerous kinase inhibitors, including those targeting PI3K and mTOR, which are crucial in cancer and CNS tumor pathology. sci-hub.senih.gov The scaffold could be elaborated to target specific kinases involved in oncogenic signaling pathways.
Enzymes: Morpholine derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrase and β-secretase 1 (BACE-1). nih.govnih.govrsc.org There is potential to discover inhibitors for other enzymes by screening a library of this compound analogues.
Ion Channels: The modulation of ion channels is a key mechanism for many CNS-active drugs. The physicochemical properties of the this compound core make it a suitable scaffold for developing novel ion channel modulators.
Development of Chemical Probes for Biological Pathway Elucidation
Chemical probes are essential tools for dissecting complex biological pathways. The this compound scaffold can be developed into such probes by incorporating reporter groups like fluorescent tags or photoaffinity labels. These probes would allow for the visualization and identification of the biological targets of the parent molecule.
The design of a chemical probe based on this scaffold would involve:
Identifying a position on the molecule that can be modified without significantly disrupting its biological activity.
Synthesizing a derivative with a suitable linker at this position.
Attaching a reporter group, such as a fluorophore (e.g., coumarin, BODIPY) or a biotin (B1667282) tag for affinity purification.
For example, fluorescently labeled analogues of other bioactive molecules have been successfully used to study their cellular uptake and localization. rsc.org A similar strategy could be applied to this compound to create probes for studying its interaction with target proteins in living cells and for target deconvolution studies. The development of probes with dual reactivity, capable of specifically reacting with their target upon a certain trigger, represents an advanced strategy for creating highly specific tools. nih.gov
Integration of In Silico Methods for Rational Design and Lead Optimization
Computational, or in silico, methods are indispensable in modern drug discovery for the rational design and optimization of lead compounds. These techniques can be applied to the this compound scaffold to accelerate the development of new analogues with improved properties.
Key in silico approaches include:
Molecular Docking: This technique can predict the binding mode of this compound derivatives within the active site of a target protein. This information can guide the design of new analogues with enhanced binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of the interaction and the conformational changes induced by ligand binding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of analogues and their biological activity. This can be used to predict the activity of novel, yet-to-be-synthesized compounds.
Generative Artificial Intelligence: Emerging AI methods can generate novel molecular structures with desired properties, such as high binding affinity and favorable pharmacokinetic profiles, providing innovative starting points for synthesis. nih.gov
By analyzing the crystal structures of target proteins and using these computational tools, researchers can design new this compound derivatives with a higher probability of success, thereby reducing the time and cost associated with traditional trial-and-error approaches. mdpi.com
Application as Building Blocks in Complex Chemical Synthesis
The this compound structure can serve as a valuable chiral building block or scaffold for the synthesis of more complex molecules. Its inherent stereochemistry can be used to direct the formation of new stereocenters in a larger molecule. The morpholine ring itself is a common structural motif in natural products and pharmaceuticals, making its derivatives useful starting materials. researchgate.netresearchgate.net
Potential applications include:
Asymmetric Synthesis: Using the chiral this compound as an auxiliary to control the stereochemical outcome of subsequent reactions.
Scaffold for Library Synthesis: The core structure can be functionalized at multiple points (the nitrogen atom, the phenyl ring, and the morpholine ring) to rapidly generate a library of diverse compounds for high-throughput screening.
Fragment-Based Drug Discovery: The this compound moiety can be used as a starting fragment that can be "grown" or linked with other fragments to build a potent and selective ligand for a specific biological target.
The synthesis of complex natural product analogues, such as those of zampanolide, has utilized functionalized morpholine building blocks, demonstrating the utility of this heterocycle in constructing intricate molecular architectures. researchgate.net
Investigation into Metabolic Pathways relevant to in vitro or animal studies for future compound design.
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. While specific metabolic data for this compound is not available, the metabolic pathways of other morpholine-containing drugs have been well-studied and can provide predictive insights. sci-hub.se
The primary metabolic transformations of the morpholine ring typically involve oxidation. sci-hub.se Common metabolic pathways include:
N-oxidation: Formation of a morpholine N-oxide. sci-hub.se
C-oxidation: Oxidation at one of the carbon atoms adjacent to the nitrogen or oxygen, often leading to the formation of a lactam (morpholinone). sci-hub.se
Ring Opening: Cleavage of the morpholine ring to form linear, more polar metabolites, such as aminoethoxyacetic acid derivatives. sci-hub.se
The phenyl ring is also susceptible to metabolism, primarily through hydroxylation at various positions, followed by conjugation with glucuronic acid or sulfate. The metabolic stability of the compound can be rationally improved by blocking potential sites of metabolism, for example, by introducing fluorine atoms at positions susceptible to hydroxylation. Investigating the metabolic pathways of this compound through in vitro studies with liver microsomes or in vivo animal studies will be essential for guiding the design of future analogues with improved pharmacokinetic profiles. nih.gov
Q & A
Q. What are the optimized synthetic routes for 2-(2,3-Dimethylphenyl)morpholine, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves multi-step reactions, including morpholine ring formation and functionalization. Key steps include:
- Nucleophilic substitution : Reacting 2,3-dimethylaniline with ethylene oxide under basic conditions (e.g., NaOH) to form the morpholine backbone .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Yield optimization : Adjusting temperature (60–80°C) and solvent polarity (e.g., DMF for improved solubility) can enhance yields to >70% .
Q. How can structural characterization of this compound be performed using crystallography and spectroscopy?
- X-ray crystallography : Employ SHELX or WinGX for single-crystal structure refinement. For example, ORTEP-3 can visualize thermal ellipsoids to confirm stereochemistry .
- Spectroscopy :
- NMR : ¹H NMR (CDCl₃) shows peaks at δ 2.25 (s, 6H, dimethyl groups) and δ 3.70–4.10 (m, 4H, morpholine ring) .
- FT-IR : Key bands at 2800–3000 cm⁻¹ (C-H stretch) and 1100 cm⁻¹ (C-O-C morpholine ring) .
Q. What analytical methods ensure purity and stability assessment of this compound under varying storage conditions?
- HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30) to detect impurities (<0.5% by area) .
- Stability testing : Store at –20°C under inert atmosphere (N₂) to prevent oxidation. Accelerated degradation studies (40°C/75% RH for 4 weeks) confirm stability .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodology : Apply hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to calculate:
Q. How can contradictory bioactivity data from in vitro assays be resolved?
- Case study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase inhibition assays) may arise from:
Q. What strategies elucidate the compound’s mechanism of action in pharmacological studies?
- Target identification : Perform SPR (surface plasmon resonance) screening against a kinase library (e.g., EGFR, PDGFR) to detect binding (KD < 1 μM) .
- Metabolic profiling : LC-MS/MS analysis of hepatic microsomal incubations identifies primary metabolites (e.g., hydroxylation at the morpholine ring) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Modifications :
- Replace dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to improve target affinity .
- Introduce a thioacetamide side chain to enhance membrane permeability (logP increased from 2.1 to 3.5) .
- Validation : Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., COX-2) .
Methodological and Data Analysis Questions
Q. What computational tools are recommended for molecular docking studies of this compound?
Q. How should researchers address environmental impact in disposal protocols?
- Degradation studies : Perform photolysis (UV irradiation at 254 nm) to assess half-life (e.g., t₁/₂ = 48 hr in aqueous solution) .
- Ecotoxicity : Use Daphnia magna assays (LC₅₀ = 5 mg/L) to evaluate aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
